molecular formula C13H14O2 B1625459 Spiro[chroman-2,1'-cyclopentan]-4-one CAS No. 62756-19-8

Spiro[chroman-2,1'-cyclopentan]-4-one

Cat. No. B1625459
CAS RN: 62756-19-8
M. Wt: 202.25 g/mol
InChI Key: ICHMJHUCIOLELS-UHFFFAOYSA-N
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Description

Spiro[chroman-2,1'-cyclopentan]-4-one, also known as Spirocyclone or Spirocyclone-4-one, is a cyclic compound composed of two fused rings that form a spirocyclic system. It is a member of the chroman family and is a compound with a wide range of applications in the scientific and medical fields.

Scientific Research Applications

Summary of the Application

The novel 3H-spiro [1-benzofuran-2-cyclopentan]-3-one skeleton has been synthesized and tested for its ability to inhibit the human peptidyl prolyl cis/trans isomerase Pin1 .

Methods of Application or Experimental Procedures

The spiro compound was synthesized using one- and two-step protocols leading to tricyclic and tetracyclic benzofuranones . A four-step synthesis was also described for a specific spirocompound .

Results or Outcomes

The novel spirocyclic benzofuranones displayed modest to no inhibition of the human peptidyl prolyl cis/trans isomerase Pin1 .

2. Antioxidant Activity

Summary of the Application

Spiro compounds, including “Spiro[chroman-2,1’-cyclopentan]-4-one”, have been found to act as antioxidants . These substances may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are generated in living cells either naturally or due to some biological dysfunction such as stress .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

The antioxidant activity of spiro compounds has been associated with the prevention of damage caused by ROS and RNS . This has implications for the development and progression of numerous diseases such as cancer, senile cataracts, kidney failure, diabetes, high blood pressure, cirrhosis, and neurodegenerative diseases .

properties

IUPAC Name

spiro[3H-chromene-2,1'-cyclopentane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-11-9-13(7-3-4-8-13)15-12-6-2-1-5-10(11)12/h1-2,5-6H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHMJHUCIOLELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499230
Record name Spiro[1-benzopyran-2,1'-cyclopentan]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[chroman-2,1'-cyclopentan]-4-one

CAS RN

62756-19-8
Record name Spiro[1-benzopyran-2,1'-cyclopentan]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Spiro[chroman-2,1'-cyclopentan]-4-one
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Spiro[chroman-2,1'-cyclopentan]-4-one
Reactant of Route 3
Spiro[chroman-2,1'-cyclopentan]-4-one
Reactant of Route 4
Spiro[chroman-2,1'-cyclopentan]-4-one
Reactant of Route 5
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Reactant of Route 6
Spiro[chroman-2,1'-cyclopentan]-4-one

Citations

For This Compound
3
Citations
CD Gabbutt, JD Hepworth, BM Heron, JL Thomas - Tetrahedron letters, 1998 - Elsevier
Syntheses of dehydrorotenoid and benzoxanthone units from 2′-hydroxyacetophenone are described which feature a novel migration of spiro-substituted chroman-4-ones during their …
Number of citations: 33 www.sciencedirect.com
FAG El-Essawy, SM Yassin, IA El-Sakka… - The Journal of …, 1998 - ACS Publications
We report the facile generation of the chroman-4-one-derived thiosulfines 10 under mild conditions by our well-established nucleophilic “unzip**” of the corresponding acetyl α-…
Number of citations: 44 pubs.acs.org
S Oh, HJ Jang, SK Ko, Y Ko… - Journal of Combinatorial …, 2010 - ACS Publications
In this study, a divergent and practical solid-phase parallel diversity-oriented synthesis (DOS) strategy was successfully applied for the construction of five discrete core skeletons …
Number of citations: 52 pubs.acs.org

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